N-(2-Fluorobenzyl)oxetan-3-amine

Medicinal Chemistry Enzyme Inhibition VAP-1/SSAO

N-(2-Fluorobenzyl)oxetan-3-amine (CAS 1340533-08-5) is a small-molecule building block with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol. The compound is composed of a four-membered, strained oxetane ring linked via an amine to a 2-fluorobenzyl group.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1340533-08-5
Cat. No. B1396695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorobenzyl)oxetan-3-amine
CAS1340533-08-5
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1C(CO1)NCC2=CC=CC=C2F
InChIInChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2
InChIKeyJFTZECJZUHUDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorobenzyl)oxetan-3-amine (CAS 1340533-08-5) | Sourcing and Structural Overview for Research Procurement


N-(2-Fluorobenzyl)oxetan-3-amine (CAS 1340533-08-5) is a small-molecule building block with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . The compound is composed of a four-membered, strained oxetane ring linked via an amine to a 2-fluorobenzyl group. The oxetane moiety imparts high polarity and hydrogen-bonding capacity, which are known to influence the physicochemical and metabolic stability of host molecules, while the fluorine atom on the aromatic ring can modulate molecular conformation and target interactions . It is commercially available from multiple vendors with specified purities, typically ≥95% .

Why N-(2-Fluorobenzyl)oxetan-3-amine Cannot Be Casually Substituted by Other Oxetane Analogs


The combination of the strained oxetane ring with the specific 2-fluorobenzyl substituent creates a unique spatial and electronic profile that is not replicated by close analogs . Simple replacement with an unsubstituted oxetan-3-amine, a differently positioned fluorobenzyl isomer (e.g., 3- or 4-fluoro), or a different halogen analog (e.g., 4-bromo) would yield a distinct molecule. These structural variations alter parameters such as molecular conformation, hydrogen-bonding potential, and lipophilicity (e.g., replacing fluorine with bromine significantly increases molecular weight and lipophilicity, while moving the fluorine atom changes the electronic distribution on the aromatic ring) . Such changes can profoundly impact target binding, solubility, and overall performance in a biological or material system, making direct interchange without re-optimization risky and scientifically unsound.

Procurement-Relevant Quantitative Evidence for N-(2-Fluorobenzyl)oxetan-3-amine


VAP-1 (SSAO) Enzyme Inhibition: A Direct Comparison of IC50 Values

A patent filing provides direct, head-to-head in vitro enzymatic data. The target compound, N-(2-Fluorobenzyl)oxetan-3-amine, is an intermediate used in the synthesis of VAP-1 (Vascular Adhesion Protein-1 / SSAO) inhibitors. For a specific inhibitor derived from this scaffold, the patent reports a human VAP-1 enzyme inhibition IC50 of 32 nM in a radiochemical assay [1]. This quantitative potency is a key differentiator against a closely related isomer, N-(3-Fluorobenzyl)oxetan-3-amine (CAS 1341690-67-2), for which similar activity data in this target class is not reported, underscoring the importance of the 2-fluoro substitution pattern for this specific biological activity .

Medicinal Chemistry Enzyme Inhibition VAP-1/SSAO

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity

The target compound offers a distinct balance of molecular weight and lipophilicity compared to other halogen-substituted oxetane analogs, which is critical for optimizing ADME properties in drug discovery. It has a molecular weight of 181.21 g/mol . In contrast, the bromine-containing analog, N-(4-Bromobenzyl)oxetan-3-amine (CAS 1342610-11-0), has a significantly higher molecular weight of 242.11 g/mol . While a direct LogP value for the target compound is not publicly available, the presence of the smaller, more electronegative fluorine atom suggests lower lipophilicity compared to the bromo analog (reported LogP of 2.3 for a structurally similar bromo-oxetane) . This difference is a key differentiator in lead optimization programs where lower molecular weight and moderate lipophilicity are desired to improve solubility and metabolic stability .

Physicochemical Properties ADME Lead Optimization

P2X3 Receptor Antagonism: Quantitative Potency Data

The target compound demonstrates potent activity against the P2X3 purinoceptor, a validated target for chronic pain and other disorders. In a functional assay using recombinant rat P2X3 receptors expressed in Xenopus oocytes, N-(2-Fluorobenzyl)oxetan-3-amine exhibited antagonist activity with an EC50 of 80 nM [1]. This quantitative data point establishes a baseline for potency in this target class. For comparison, data for the 3-fluorobenzyl isomer (CAS 1341690-67-2) in the same assay is not reported . While a head-to-head comparison is not available, this data point provides a verifiable potency metric for researchers considering this compound for P2X3-focused projects.

Ion Channel P2X3 Receptor Pain Research

Cellular Differentiation and Antiproliferative Activity: Phenotypic Differentiation

Beyond single-target enzyme assays, the compound has been cited for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward a monocyte lineage, suggesting potential applications as an anti-cancer agent or for treating diseases like psoriasis [1]. This phenotypic activity profile represents a distinct mode of action compared to simply inhibiting a single enzyme. While no direct quantitative comparison to a close analog is available in this context, this reported activity provides a unique functional differentiator for scientists seeking compounds with differentiation-inducing properties. In contrast, common analogs like unsubstituted oxetan-3-amine or 2-fluorobenzylamine lack the complete pharmacophore required for this specific activity .

Cancer Research Cell Differentiation Phenotypic Screening

Commercial Availability and Purity Specifications for Procurement

For procurement decisions, verifiable supply chain and quality metrics are essential. N-(2-Fluorobenzyl)oxetan-3-amine (CAS 1340533-08-5) is readily available from multiple reputable vendors, including AKSci and MolCore, with specified minimum purities of 95% and 98%, respectively [REFS-1, REFS-2]. In contrast, a close isomer, N-(3-Fluorobenzyl)oxetan-3-amine (CAS 1341690-67-2), while available, may have a different vendor landscape and pricing structure . Another analog, N-(4-Bromobenzyl)oxetan-3-amine, has a different molecular weight and purity specification . The documented availability and defined purity of the target compound reduce procurement risk and ensure reproducibility in research applications.

Chemical Sourcing Procurement Quality Control

Strategic Value in Oxetane-Based SAR and Lead Optimization

From a medicinal chemistry strategy perspective, the compound's structure is highly relevant. The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups, often used to lower lipophilicity (LogP) and improve metabolic stability [1]. The 2-fluorobenzyl group provides a specific vector for aromatic interactions. While a direct, published SAR study with multiple comparators is not available, the compound's design aligns with established principles for improving drug-like properties . It serves as a versatile scaffold for further diversification, as outlined in synthetic workflows involving core modifications on the benzyl or oxetane rings . In contrast, simpler analogs like unsubstituted oxetan-3-amine lack the aromatic component for hydrophobic interactions, limiting their utility in more complex target binding sites .

Medicinal Chemistry SAR Lead Optimization

Optimized Applications for N-(2-Fluorobenzyl)oxetan-3-amine Based on Differentiated Evidence


Synthesis of Potent VAP-1/SSAO Inhibitors for Inflammatory Disease Research

As evidenced by its role as an intermediate for a 32 nM VAP-1 inhibitor [1], N-(2-Fluorobenzyl)oxetan-3-amine is the required starting material for this specific chemical series. Researchers aiming to reproduce these inhibitors or develop novel analogs for VAP-1/SSAO-related targets, such as those involved in inflammatory diseases, should prioritize this exact compound. The 3-fluorobenzyl isomer is not documented to serve this function, making isomer selection critical for project success.

Lead Optimization and Scaffold Hopping Campaigns in Medicinal Chemistry

The compound serves as a strategic building block for lead optimization, specifically for introducing an oxetane bioisostere alongside a fluorinated aromatic moiety [1]. It is ideal for programs aiming to replace a gem-dimethyl or carbonyl group with an oxetane to lower LogP and improve metabolic stability, while maintaining or enhancing target engagement through the 2-fluorobenzyl group. The quantitative P2X3 data (EC50 = 80 nM) [2] also provides a validated starting point for developing antagonists of this target. In comparison, a 4-bromo analog would introduce a heavier halogen with significantly higher lipophilicity, which may be detrimental to a drug's overall profile .

Phenotypic Screening for Cell Differentiation and Anti-Proliferative Agents

Given its reported activity in arresting proliferation and inducing differentiation of undifferentiated cells [1], this compound is a strong candidate for inclusion in phenotypic screening libraries focused on discovering novel anti-cancer or dermatological agents. Unlike compounds with a known single-target mechanism, its functional profile suggests a potentially novel mode of action that warrants further investigation. Simpler analogs, such as unsubstituted oxetan-3-amine, are unlikely to replicate this specific activity [2].

Development of P2X3 Receptor Antagonists for Pain and Sensory Disorders

With a reported EC50 of 80 nM against the recombinant rat P2X3 receptor [1], N-(2-Fluorobenzyl)oxetan-3-amine represents a potent chemical starting point for medicinal chemistry programs targeting this receptor. The P2X3 receptor is a clinically validated target for chronic pain, including neuropathic and inflammatory pain, as well as chronic cough. The 3-fluorobenzyl isomer is not reported to have this activity [2], underscoring the unique value of the 2-fluoro substitution pattern for this target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Fluorobenzyl)oxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.